

A Comprehensive Technical Guide to Methyl(6-methyl-2-pyridylmethyl)amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Methyl(6-methyl-2-pyridylmethyl)amine
Cat. No.:	B147213

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the characterization data and experimental protocols for **Methyl(6-methyl-2-pyridylmethyl)amine**, a substituted pyridine derivative of interest in chemical research and drug discovery. This document compiles essential physicochemical properties, spectroscopic data, and standardized methodologies for its synthesis and analysis. The information is presented to support reproducibility and facilitate its application in further research and development.

Chemical Structure and Properties

- IUPAC Name: N-methyl-1-(6-methyl-2-pyridinyl)methanamine[1]
- Synonyms: **Methyl(6-methyl-2-pyridylmethyl)amine**, 2-Pyridinemethanamine, N,6-dimethyl-
- CAS Number: 6971-57-9[1]
- Molecular Formula: C₈H₁₂N₂[1]
- Molecular Weight: 136.19 g/mol [1]

Table 1: Physicochemical Properties

Property	Value	Source
Boiling Point	190.8°C at 760 mmHg	Coreychem
Density	0.968 g/cm ³	Coreychem
Refractive Index	1.513	Coreychem
Appearance	Expected to be a liquid	-

Spectroscopic Characterization Data

The structural elucidation of **Methyl(6-methyl-2-pyridylmethyl)amine** is accomplished through a combination of spectroscopic techniques. While direct spectral data is proprietary to spectral databases, the following tables summarize the expected and reported data.

Table 2: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.5	t	1H	Pyridine H4
~7.0	d	1H	Pyridine H3
~6.9	d	1H	Pyridine H5
~3.7	s	2H	-CH ₂ -
~2.5	s	3H	Pyridine -CH ₃
~2.4	s	3H	N-CH ₃
~1.9	s (broad)	1H	N-H

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual spectra should be acquired for confirmation.

Table 3: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ , ppm)	Assignment
~159	Pyridine C2
~157	Pyridine C6
~137	Pyridine C4
~121	Pyridine C3
~118	Pyridine C5
~55	-CH ₂ -
~36	N-CH ₃
~24	Pyridine -CH ₃

Note: Predicted values are based on typical chemical shifts for substituted pyridines and amines.

Table 4: Mass Spectrometry Data (Predicted)

m/z	Interpretation
136.10	[M] ⁺ (Molecular Ion)
121.08	[M - CH ₃] ⁺
93.06	[M - C ₂ H ₄ N] ⁺

Note: Fragmentation patterns are predicted and should be confirmed by experimental data.

Table 5: Infrared (IR) Spectroscopic Data

Frequency (cm ⁻¹)	Interpretation
3300-3500 (weak-medium)	N-H stretch (secondary amine)
3000-3100 (medium)	Aromatic C-H stretch
2800-3000 (medium)	Aliphatic C-H stretch
1590, 1570, 1470, 1430 (medium-strong)	Pyridine ring C=C and C=N stretching
~1150 (medium)	C-N stretch

Source: The availability of FTIR and Vapor Phase IR spectra is noted in the PubChem database.[\[1\]](#)

Experimental Protocols

Synthesis: Reductive Amination

A common and effective method for the synthesis of **Methyl(6-methyl-2-pyridylmethyl)amine** is the reductive amination of 6-methyl-2-pyridinecarboxaldehyde with methylamine.

Materials:

- 6-methyl-2-pyridinecarboxaldehyde
- Methylamine (solution in THF or methanol)
- Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
- Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
- Acetic acid (glacial)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask

- Magnetic stirrer
- Separatory funnel

Procedure:

- To a solution of 6-methyl-2-pyridinecarboxaldehyde (1.0 eq) in dichloromethane, add a solution of methylamine (1.2 eq).
- Add a catalytic amount of glacial acetic acid to the mixture.
- Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
- Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions.
- Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.
- Purify the crude product by column chromatography on silica gel to obtain pure **Methyl(6-methyl-2-pyridylmethyl)amine**.

Characterization Methodologies

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl_3) or another suitable deuterated solvent in an NMR tube.

- ^1H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Process the data to obtain chemical shifts (δ) in ppm, multiplicities (s = singlet, d = doublet, t = triplet, m = multiplet), coupling constants (J) in Hz, and integration values.
- ^{13}C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument, typically using a proton-decoupled pulse sequence. Process the data to obtain chemical shifts in ppm.

3.2.2 Mass Spectrometry (MS)

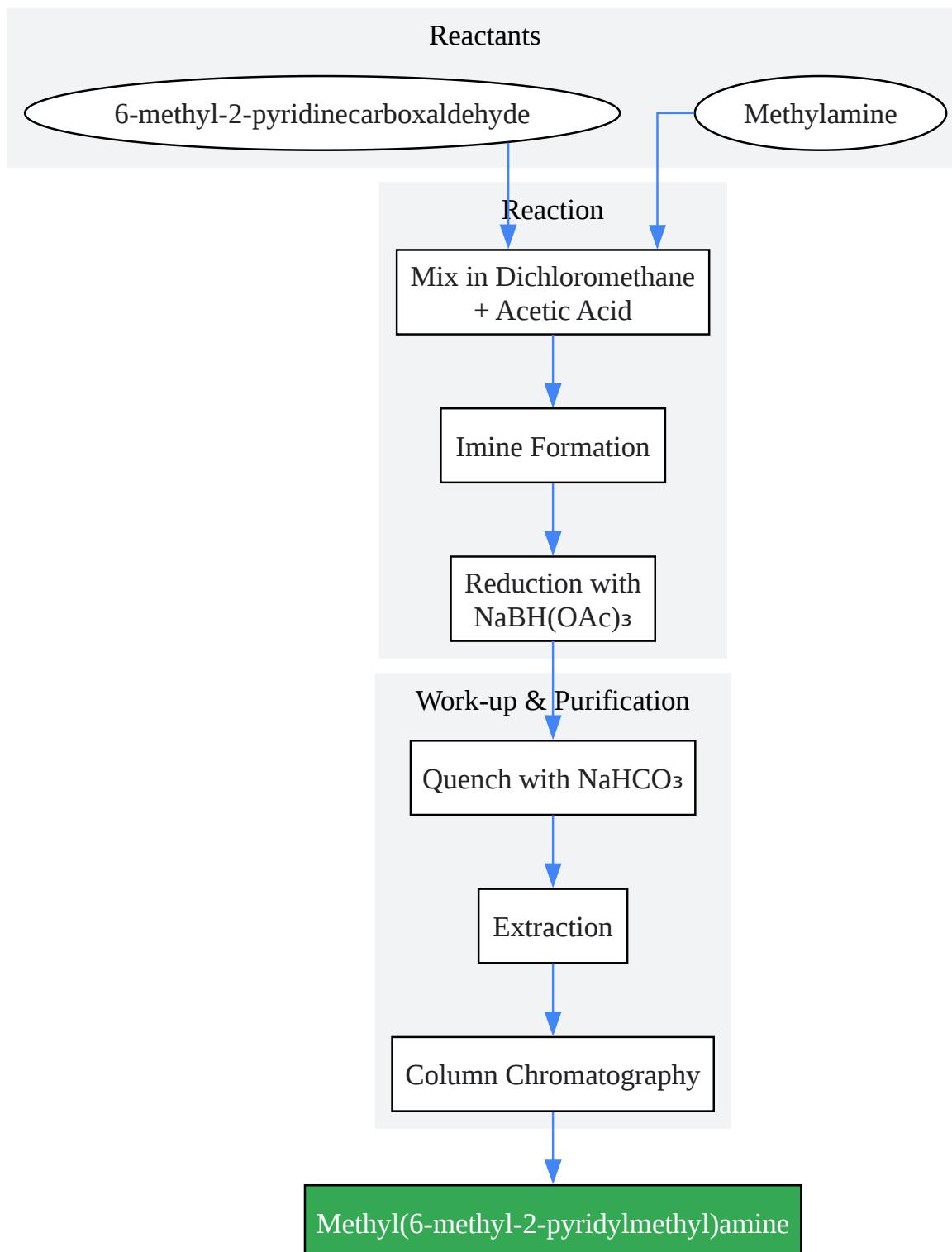
- Technique: Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be utilized.
- Sample Preparation (ESI): Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
- Analysis: Infuse the sample into the mass spectrometer and acquire the spectrum in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$.

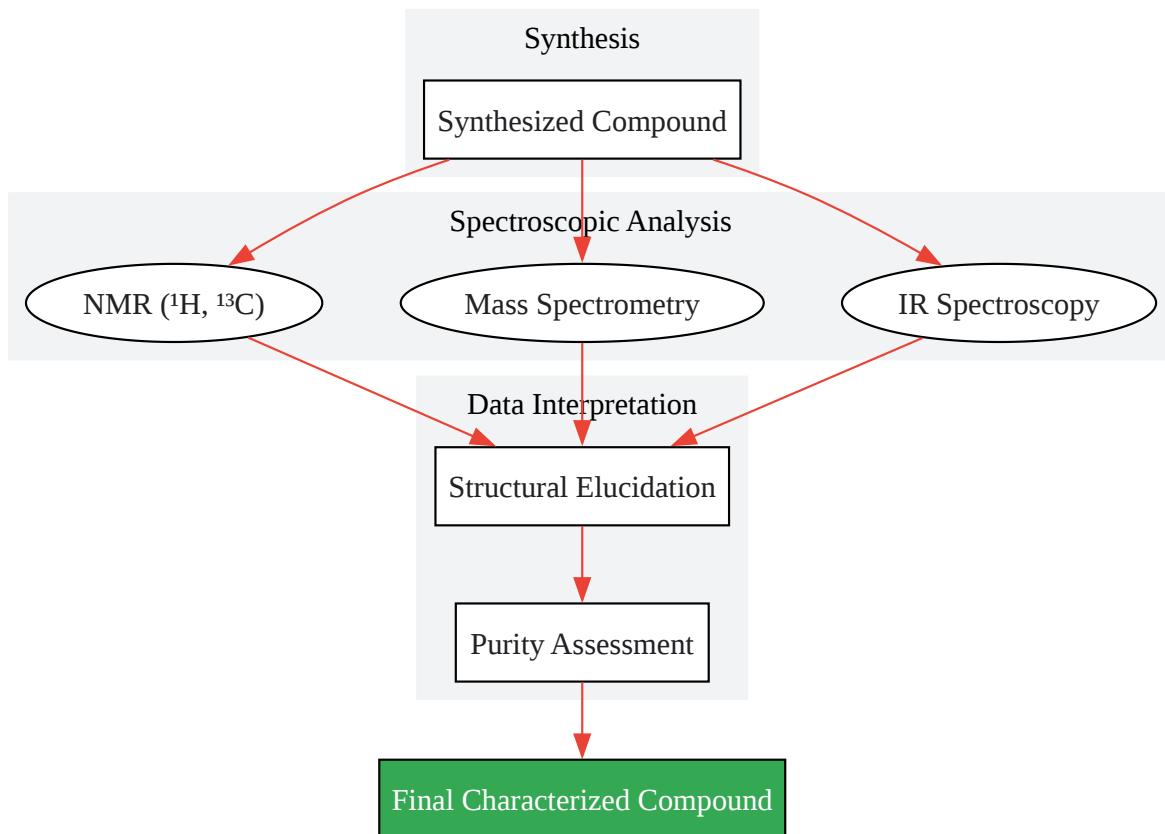
3.2.3 Infrared (IR) Spectroscopy

- Technique: Attenuated Total Reflectance (ATR) is a suitable method for liquid samples.
- Procedure: Place a drop of the neat liquid sample directly on the ATR crystal and acquire the spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$.

Visualizations

Synthesis Workflow





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl(6-methyl-2-pyridylmethyl)amine | C8H12N2 | CID 81438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Methyl(6-methyl-2-pyridylmethyl)amine]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b147213#methyl-6-methyl-2-pyridylmethyl-amine-characterization-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com